REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:16][CH2:15][N:14](C=O)[CH2:13][CH2:12]1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(Cl)(Cl)Cl>[C:1]([N:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
1-Cinnamoyl-4-formylpiperazine
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)N1CCN(CC1)C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Under stirring of the solution in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the atmosphere was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Further, under stirring of the mixture in an ice-water bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resultant mixture was stirred in a water bath for 6 hours at 60° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was removed
|
Type
|
EXTRACTION
|
Details
|
followed by extraction twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:16][CH2:15][N:14](C=O)[CH2:13][CH2:12]1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(Cl)(Cl)Cl>[C:1]([N:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
1-Cinnamoyl-4-formylpiperazine
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)N1CCN(CC1)C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Under stirring of the solution in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the atmosphere was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Further, under stirring of the mixture in an ice-water bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resultant mixture was stirred in a water bath for 6 hours at 60° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was removed
|
Type
|
EXTRACTION
|
Details
|
followed by extraction twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |